2-(4-tert-butylphenyl)-8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure, followed by the introduction of the tert-butylphenyl and pyridylmethyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, organometallic reagents, and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating with metal ions.
Uniqueness
2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its complex structure, which combines multiple aromatic and heterocyclic rings
Properties
Molecular Formula |
C25H26N6 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C25H26N6/c1-16-17(2)30(14-18-10-12-26-13-11-18)23-21(16)24-28-22(29-31(24)15-27-23)19-6-8-20(9-7-19)25(3,4)5/h6-13,15H,14H2,1-5H3 |
InChI Key |
RDQJGBQENZWAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)C(C)(C)C)CC5=CC=NC=C5)C |
Origin of Product |
United States |
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